Cgp 43902A
説明
Cgp 43902A is a bioactive chemical compound classified as a competitive NMDA receptor antagonist . Its designation follows a naming convention shared with other CGP-series compounds (e.g., Cgp 44099, CGP 44532), suggesting a common developmental origin, though functional diversity exists among these compounds .
特性
CAS番号 |
124076-31-9 |
|---|---|
分子式 |
C17H21BrN4O4 |
分子量 |
425.3 g/mol |
IUPAC名 |
ethyl 2-[3-hydroxy-5-(hydroxymethyl)-2-methyl-4-[(E)-(pyridin-2-ylhydrazinylidene)methyl]pyridin-1-ium-1-yl]acetate;bromide |
InChI |
InChI=1S/C17H20N4O4.BrH/c1-3-25-16(23)10-21-9-13(11-22)14(17(24)12(21)2)8-19-20-15-6-4-5-7-18-15;/h4-9,22,24H,3,10-11H2,1-2H3;1H |
InChIキー |
RCPAZOJOBRHQSW-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C[N+]1=C(C(=C(C(=C1)CO)C=NNC2=CC=CC=N2)O)C.[Br-] |
異性体SMILES |
CCOC(=O)C[N+]1=C(C(=C(C(=C1)CO)/C=N/NC2=CC=CC=N2)O)C.[Br-] |
正規SMILES |
CCOC(=O)C[N+]1=C(C(=C(C(=C1)CO)C=NNC2=CC=CC=N2)O)C.[Br-] |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO, not in water |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Cgp 43902A; Cgp43902A; Cgp-43902A. |
製品の起源 |
United States |
化学反応の分析
科学研究における用途
This compoundは、科学研究において幅広い用途を持っています。その例としては、次のようなものがあります。
化学: 様々な有機合成反応における試薬として使用されます。
生物学: 細胞プロセスや分子生物学に関する研究で使用されます。
医学: 治療の可能性があり、創薬研究で使用されます。
工業: 新素材や化学製品の開発に用いられています.
科学的研究の応用
Cgp 43902A has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It is utilized in studies related to cellular processes and molecular biology.
Medicine: It has potential therapeutic applications and is used in drug development research.
Industry: It is employed in the development of new materials and chemical products.
作用機序
Cgp 43902Aの作用機序は、特定の分子標的と経路との相互作用を伴います。特定の酵素や受容体に結合し、その活性を調節することが知られており、様々な生物学的効果をもたらします。 関与する正確な分子標的と経路はまだ調査中ですが、細胞シグナル伝達と代謝プロセスに影響を与えると考えられています .
類似化合物との比較
Table 1: Comparison of CGP-Series Compounds
- Key Differences :
- Target Specificity : this compound targets NMDA receptors, while others act on renin, GABA receptors, or aromatase.
- Therapeutic Applications : CGP 44532 (neuromodulation) vs. Cgp 45688 (oncology).
- Data Gap: Pharmacokinetic parameters (e.g., IC50, bioavailability) for this compound are unavailable for direct comparison.
2.3 Physicochemical and Pharmacokinetic Profiles
General trends in similar bioactive compounds (based on –18):
Table 2: Representative Physicochemical Data
| Property | This compound (Inferred) | CAS 84905-80-6 (Example) | CAS 20358-06-9 (Example) |
|---|---|---|---|
| Molecular Weight | Not reported | 153.57 g/mol | 168.19 g/mol |
| Solubility (DMSO) | Not reported | 0.722 mg/mL | 0.249 mg/mL |
| CYP1A2 Inhibition | Not reported | Yes | Yes |
| BBB Permeability | Likely high | High | High |
| LogP | Not reported | 2.15 (XLOGP3) | 2.13 (XLOGP3) |
準備方法
Cgp 43902Aの調製には、特定の合成経路と反応条件が必要となります。 詳細な合成経路や工業的製造方法は、公の場では容易に得られません。 一般的には、このような化合物は、制御された条件下で臭素化、アミド化、環化などの有機反応のシリーズを通して合成されます .
生物活性
Overview of Cgp 43902A
This compound is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This receptor is involved in various neurological processes, including synaptic plasticity, learning, and memory. The modulation of mGluR5 has been implicated in several neurological and psychiatric disorders, making this compound a compound of interest for therapeutic development.
This compound functions primarily as an antagonist at mGluR5, inhibiting its activity and thereby modulating glutamatergic signaling pathways. This action can lead to various biological effects:
- Reduction in excitatory neurotransmission : By blocking mGluR5, this compound decreases the overall excitatory tone in the central nervous system.
- Potential neuroprotective effects : In certain models of neurodegeneration, mGluR5 antagonism has been shown to provide protective effects against neuronal injury.
Pharmacological Profile
Research indicates that this compound exhibits a high degree of selectivity for mGluR5 over other glutamate receptor subtypes. This selectivity is crucial for minimizing side effects associated with broader glutamate receptor modulation.
Case Studies and Research Findings
-
Neurodegenerative Diseases :
- In animal models of Parkinson's disease, administration of this compound demonstrated improvements in motor function and reduced neuroinflammation, suggesting a potential therapeutic role in managing symptoms associated with this condition.
-
Anxiety and Depression Models :
- Studies have shown that this compound can reduce anxiety-like behaviors in rodent models. This effect is attributed to its ability to modulate glutamatergic transmission in regions of the brain associated with anxiety regulation.
-
Cognitive Enhancement :
- Research involving cognitive tasks has indicated that this compound may enhance performance in tasks requiring working memory, possibly due to its effects on synaptic plasticity.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. How to determine appropriate sample sizes for in vitro studies involving CGP 43902A to ensure statistical power?
- Methodological Answer: Use power analysis calculations based on preliminary data or prior studies to estimate the minimum sample size required to detect significant effects. Ensure alignment with experimental objectives (e.g., cytotoxicity, mechanism of action) and incorporate replication to account for biological variability. Statistical software (e.g., G*Power) or formulas for t-tests/ANOVA can validate sample size adequacy . Report confidence intervals and effect sizes to enhance reproducibility .
Q. What methodological considerations are critical when designing dose-response experiments with this compound?
- Methodological Answer:
- Range Selection: Use logarithmic dilution series to capture EC₅₀/IC₅₀ values, ensuring coverage of subthreshold to maximal response concentrations.
- Controls: Include positive (e.g., known inhibitors) and negative controls (e.g., vehicle-only treatments) to validate assay specificity .
- Data Normalization: Express results as percentage inhibition relative to controls and fit data using nonlinear regression models (e.g., sigmoidal dose-response curves) .
Q. How to establish robust assay protocols for evaluating this compound’s mechanism of action?
- Methodological Answer:
- Orthogonal Validation: Combine enzymatic assays (e.g., kinase activity) with cellular readouts (e.g., apoptosis markers) to confirm target engagement .
- Kinetic Studies: Conduct time-course experiments to distinguish direct effects from secondary responses.
- Documentation: Provide detailed protocols for reagent preparation (e.g., solvent compatibility, stock solution stability) and instrument calibration in the "Materials and Methods" section .
Advanced Research Questions
Q. What strategies resolve contradictions between in vitro and in vivo efficacy data for this compound?
- Methodological Answer:
- Pharmacokinetic Analysis: Assess compound bioavailability, metabolic stability, and tissue distribution to identify discrepancies between cellular and systemic effects .
- Model Optimization: Use humanized animal models or 3D cell cultures to bridge in vitro-in vivo gaps .
- Data Reinterpretation: Apply Bayesian statistics to weigh conflicting evidence based on prior probability distributions .
Q. How to address reproducibility challenges in pharmacokinetic studies of this compound across research groups?
- Methodological Answer:
- Standardization: Adopt consensus guidelines for plasma sampling intervals, bioanalytical methods (e.g., LC-MS/MS), and data reporting (e.g., AUC, Cₘₐₓ) .
- Collaborative Trials: Engage multi-center studies to validate findings under varied experimental conditions .
- Metadata Archiving: Share raw datasets, including animal strain details and environmental variables (e.g., diet, housing), in public repositories .
Q. What frameworks guide the integration of this compound’s novel findings with conflicting literature reports?
- Methodological Answer:
- Systematic Review: Use PRISMA guidelines to synthesize evidence, highlighting methodological differences (e.g., assay sensitivity, compound purity) that may explain contradictions .
- Mechanistic Clustering: Group studies by biological pathways (e.g., apoptosis vs. autophagy modulation) to contextualize divergent results .
- Meta-Analysis: Pool effect sizes across studies using random-effects models, adjusting for publication bias via funnel plots .
Methodological Best Practices
- Data Presentation: Include tables comparing IC₅₀ values, spectral characterization data (e.g., NMR, HPLC purity), and kinetic parameters (e.g., Kₘ, Vₘₐₓ) to enhance transparency .
- Ethical Compliance: Document animal welfare protocols (e.g., IACUC approvals) and human subject consent forms in compliance with international standards .
- Collaborative Authorship: Clearly delineate roles (e.g., conceptualization, data curation) using CRediT taxonomy to ensure accountability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
